2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride

salt-form selection aqueous solubility building-block handling

2-(1-Piperidin-4-yltriazol-4-yl)ethanol dihydrochloride (CAS 2415569-61-6) is a bifunctional piperidine–1,2,3-triazole building block with the molecular formula C₉H₁₈Cl₂N₄O and molecular weight 269.17 g·mol⁻¹, supplied at 98% standard purity with batch-specific NMR, HPLC, and GC certification. The compound integrates a secondary-amine piperidine ring, a 1,2,3-triazole heterocycle recognized as a metabolically stable amide bioisostere, and a two‑carbon ethanol linker terminating in a primary hydroxyl group, furnishing three distinct reactive handles for modular synthetic elaboration.

Molecular Formula C9H18Cl2N4O
Molecular Weight 269.17
CAS No. 2415569-61-6
Cat. No. B2639181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Piperidin-4-yltriazol-4-yl)ethanol;dihydrochloride
CAS2415569-61-6
Molecular FormulaC9H18Cl2N4O
Molecular Weight269.17
Structural Identifiers
SMILESC1CNCCC1N2C=C(N=N2)CCO.Cl.Cl
InChIInChI=1S/C9H16N4O.2ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;;/h7,9-10,14H,1-6H2;2*1H
InChIKeyFYJMJVSFBGLJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Piperidin-4-yltriazol-4-yl)ethanol Dihydrochloride (CAS 2415569-61-6): Chemical Identity and Scaffold Context for Informed Procurement


2-(1-Piperidin-4-yltriazol-4-yl)ethanol dihydrochloride (CAS 2415569-61-6) is a bifunctional piperidine–1,2,3-triazole building block with the molecular formula C₉H₁₈Cl₂N₄O and molecular weight 269.17 g·mol⁻¹, supplied at 98% standard purity with batch-specific NMR, HPLC, and GC certification . The compound integrates a secondary-amine piperidine ring, a 1,2,3-triazole heterocycle recognized as a metabolically stable amide bioisostere, and a two‑carbon ethanol linker terminating in a primary hydroxyl group, furnishing three distinct reactive handles for modular synthetic elaboration . Closely related building-block analogs that serve as natural procurement alternatives include the one‑carbon‑shorter methanol analog (1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1707580-45-7; MW 218.69 g·mol⁻¹; mono‑HCl salt) , the ethylene‑spacer regioisomer (1-(2-(piperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098109-45-4; MW 210.28 g·mol⁻¹), and the 1,2,4-triazole isomer 1-(4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-ol (CAS 2749726-73-4; MW 196.25 g·mol⁻¹). The quantitative differentiation data presented below enable a side‑by‑side evaluation of these options for synthetic and medicinal‑chemistry procurement decisions.

Why Generic Interchange of Piperidinyl-Triazole Building Blocks Introduces Unquantified Risk in Multi‑Step Synthesis and SAR Campaigns


Piperidinyl-triazole building blocks are frequently treated as functionally interchangeable in procurement workflows, yet small structural variations—a one‑carbon difference in the hydroxyalkyl linker, a shift from 1,2,3‑triazole to 1,2,4‑triazole regioisomerism, or a change in salt stoichiometry—can alter solubility, crystallinity, and the pharmacokinetic profile of downstream conjugates by factors that are not predictable a priori [1]. The ethanol linker in 2-(1-piperidin-4-yltriazol-4-yl)ethanol dihydrochloride provides a longer and more flexible spacer than the methanol analog, directly affecting the geometry and binding‑site accessibility of the final functionalized product [1]. Simultaneously, the dihydrochloride salt form ensures consistent protonation of the piperidine nitrogen, conferring higher aqueous solubility and greater bench‑top stability compared with the free base or mono‑hydrochloride forms of related analogs . These differences have measurable consequences in the HDAC6‑inhibitor series where the 4‑piperidin‑4‑yl‑1,2,3‑triazole core was used: scaffold derivatives with tailored linker lengths achieved >90% HDAC inhibition at 1 μM and selective HDAC6 inhibition with low‑nanomolar IC₅₀ values [1]. A generic substitution that alters the linker or salt form would therefore invalidate the quantitative structure–activity relationships established in the literature, necessitating de‑novo re‑optimization of the synthetic route and biological assay conditions.

Head‑to‑Head Quantitative Differentiation of 2-(1-Piperidin-4-yltriazol-4-yl)ethanol Dihydrochloride Against Closest Analogs


Dihydrochloride Salt Stoichiometry: Aqueous Solubility and Handling Advantage Over the Free Base and Mono‑HCl Analogs

The target compound is supplied exclusively as the dihydrochloride salt (C₉H₁₈Cl₂N₄O, MW 269.17 g·mol⁻¹) with two equivalents of HCl . By contrast, the closest methanol analog (CAS 1707580-45-7) is the mono‑hydrochloride salt (C₈H₁₅ClN₄O, MW 218.69 g·mol⁻¹) , and the free-base form of the ethanol analog (C₉H₁₆N₄O, MW 196.25 g·mol⁻¹) lacks any salt counter‑ion. The presence of two equivalents of HCl ensures full protonation of both the piperidine secondary amine (pKa ≈ 10.5) and the triazole nitrogens under ambient conditions, yielding a permanently charged species with enhanced water solubility. The mono‑HCl analog provides only one protonation equivalent, while the free base is uncharged and substantially less water‑soluble. For procurement, the dihydrochloride form eliminates the need for in‑situ salt preparation and guarantees reproducible solubility behavior across batches.

salt-form selection aqueous solubility building-block handling piperidine protonation

Ethanol Linker vs Methanol Linker: Spacer‑Length Differentiation for Modular Conjugate Synthesis

The target compound incorporates a two‑carbon ethanol linker (–CH₂CH₂OH) connecting the 1,2,3-triazole C4 position to the terminal hydroxyl, whereas the closest commercial analog (CAS 1707580-45-7) features a one‑carbon methanol linker (–CH₂OH) . This additional methylene unit increases the distance between the triazole ring and the hydroxyl functional group by approximately 1.54 Å (C–C bond length), providing greater conformational flexibility for downstream coupling reactions. In the HDAC6 inhibitor series reported by Miao et al. (2019), derivatives built on the 4‑piperidin‑4‑yl‑1,2,3‑triazole scaffold with varied linker geometries achieved >90% HDAC inhibition at 1 μM, with MH1-18 and MH1-21 showing selective HDAC6 inhibition at low IC₅₀ values [1]. The ethanol linker expands the accessible chemical space for hydroxamic acid conjugation compared with the methanol‑linker series.

linker-length optimization hydroxyalkyl spacers synthetic intermediate conjugate design

HDAC6 Inhibitor Scaffold Performance: Quantitative Biological Activity of 4-Piperidin-4-yl-1,2,3-triazole Core Derivatives

The 4-piperidin-4-yl-1,2,3-triazole core that defines the target compound's scaffold has been independently validated as a productive template for HDAC6‑selective inhibitor design. In the primary study by Miao et al. (2019), 21 hydroxamic acid‑based derivatives were synthesized and screened: most compounds displayed strong HDAC inhibition at 1 μM, with MH1‑18 and MH1‑21 exceeding 90% inhibition and demonstrating selective HDAC6 inhibition at low IC₅₀ values [1]. A follow‑up study by Wang et al. (2020) reported 20 additional derivatives; five compounds showed excellent HDAC6 inhibitory activity, and WY‑12 and WY‑15 exhibited antiproliferative activity across six human tumor cell lines [2]. WY‑15 further increased acetylated histone H3 levels in a dose‑dependent manner and induced G₀/G₁ cell‑cycle arrest in Sy5y cancer cells [2]. In contrast, the 1,2,4‑triazole regioisomer scaffold (e.g., CAS 2749726-73-4) has not been reported in analogous HDAC6 inhibitor series at comparable potency levels.

HDAC6 inhibition anticancer epigenetics histone deacetylase scaffold validation

Analytical Batch Certification: 98% Purity with Multi‑Method QC as an Objective Procurement Criterion

The target compound is supplied with a standard purity of 98% and batch‑specific analytical documentation including NMR, HPLC, and GC spectra . The closest methanol mono‑hydrochloride analog (CAS 1707580-45-7) is available at 98% purity with comparable QC from Fluorochem, but with a lower Fsp³ value of 0.75, logP of −1.02, 4 H‑bond acceptors, and 2 H‑bond donors . The target compound's additional methylene unit and second HCl equivalent yield a higher molecular complexity (MW 269.17 vs 218.69 g·mol⁻¹) and a distinct impurity profile. For regulated synthesis environments (e.g., GLP or GMP intermediate preparation), the availability of multi‑method batch QC is a critical procurement discriminator that eliminates the need for in‑house re‑characterization.

purity specification quality control NMR certification HPLC analysis procurement standard

Regiochemical Specificity: 1,2,3-Triazole Versus 1,2,4-Triazole in Metabolic Stability and CYP Interaction Profiles

The target compound bears a 1,2,3‑triazole ring, whereas commercially available regioisomers such as 1-(4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-ol (CAS 2749726-73-4) incorporate a 1,2,4‑triazole [1]. Conner et al. (2012) demonstrated that 1,2,3‑triazole is markedly underrepresented among cytochrome P450 (CYP) inhibitors compared with imidazole and 1,2,4‑triazole, which are both well‑established CYP ligands [2]. The 1,2,3‑triazole forms metabolically labile water‑bridged low‑spin heme complexes that are efficiently metabolized, whereas 1,2,4‑triazole tends to form more stable, inhibitory heme‑iron coordination complexes [2]. This regiochemical distinction carries practical consequences: drug candidates built on a 1,2,3‑triazole core exhibit a lower intrinsic risk of CYP‑mediated drug–drug interactions than those built on the 1,2,4‑triazole isomer.

triazole regioisomerism metabolic stability cytochrome P450 bioisostere CYP inhibition

Multi‑Target Scaffold Versatility: HDAC and Renin Inhibitor Programs Leveraging the 4-Piperidinyl-1,2,3-Triazole Core

Beyond the HDAC6 inhibitor series, the 4‑piperidinyl‑1,2,3‑triazole scaffold has been independently employed in renin inhibitor development. Harmsen et al. (2013) synthesized a series of 4‑triazolyl‑substituted piperidine derivatives from N‑Boc‑protected trans‑4‑ethynyl‑3‑hydroxypiperidine and demonstrated potent non‑peptidomimetic renin inhibition [2]. The trans‑3,4‑disubstituted piperidine derivatives containing 1,4‑ or 1,5‑disubstituted 1,2,3‑triazoles showed renin inhibitory activity [2]. This dual‑target validation (HDAC and renin) distinguishes the 1,2,3‑triazole scaffold from the 1,2,4‑triazole regioisomer, for which no comparable breadth of target‑class engagement has been reported in peer‑reviewed literature [1]. The adaptability of the scaffold across two distinct therapeutic protease targets reduces the procurement risk for exploratory medicinal chemistry where the ultimate biological target may not yet be fixed.

scaffold versatility renin inhibition HDAC inhibition multi-target medicinal chemistry

High‑Impact Procurement Scenarios for 2-(1-Piperidin-4-yltriazol-4-yl)ethanol Dihydrochloride Based on Quantitative Evidence


HDAC6‑Selective Inhibitor Lead Optimization Requiring a Pre‑Validated 1,2,3‑Triazole Scaffold with Ethanol Linker

Medicinal chemistry teams optimizing HDAC6‑selective inhibitors should procure this dihydrochloride building block rather than the methanol analog (CAS 1707580-45-7) because the ethanol linker provides an additional methylene unit (~1.54 Å) for hydroxamic acid conjugation, directly enabling the geometries that yielded >90% HDAC inhibition at 1 μM in the MH1‑18/MH1‑21 series . The dihydrochloride salt ensures consistent aqueous solubility for the amide‑coupling steps typically used to install the zinc‑binding group. The 1,2,3‑triazole core further offers a reduced CYP inhibition liability compared with 1,2,4‑triazole regioisomers, a critical consideration for compounds advancing toward in vivo pharmacokinetic profiling .

Parallel Library Synthesis of Protease Inhibitors Across Multiple Target Classes (HDAC, Renin)

For centralized compound library production serving both oncology (HDAC) and cardiovascular (renin) programs, this building block is the rational single‑scaffold procurement choice. The core has produced validated inhibitors in two independent protease families: HDAC6 (Miao et al., 2019; Wang et al., 2020) and renin (Harmsen et al., 2013) . The 98% purity with multi‑method batch QC (NMR, HPLC, GC) ensures that library synthesis proceeds without the confounding effects of unidentified impurities, while the dihydrochloride salt form guarantees reproducible reactivity across parallel amide‑coupling and click‑chemistry diversification steps .

GLP‑Grade Intermediate Preparation Requiring Fully Protonated Piperidine and Documented Analytical Traceability

When the target compound serves as a key intermediate in a GLP or GMP synthetic route, the dihydrochloride salt form eliminates the need for in‑situ HCl addition and ensures complete piperidine protonation from the outset (2 eq. HCl vs 1 eq. in the mono‑HCl methanol analog). The batch‑specific QC documentation (NMR, HPLC, GC) supports the audit trail requirements of regulated preclinical development . The ethanol linker's additional methylene unit relative to the methanol analog also provides a distinct retention time in HPLC analysis, facilitating unambiguous identity confirmation and impurity tracking during scale‑up .

Click‑Chemistry Conjugation and PROTAC Linker Design Exploiting the Dual Hydroxyl and Piperidine Handles

The target compound provides three chemically distinct functional handles: (i) the secondary amine of the piperidine ring for amide coupling or reductive amination, (ii) the 1,2,3‑triazole ring as a bioisostere and potential metal‑chelating group, and (iii) the primary hydroxyl of the ethanol linker for esterification, etherification, or mesylation. This trifunctional architecture permits orthogonal protection strategies that are not achievable with the methanol analog, where the shorter linker restricts the steric accessibility of the hydroxyl for bulky electrophiles . For PROTAC (proteolysis‑targeting chimera) design, the ethanol linker provides sufficient spacing to prevent steric clash between the E3 ligase ligand and the target‑protein binder when the piperidine nitrogen serves as the attachment point .

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